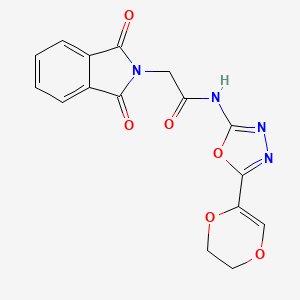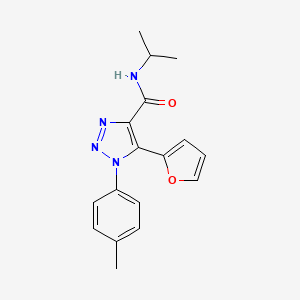
5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step reactions starting from basic furan components. For instance, derivatives similar to our compound have been synthesized from furan-2-carboxylic acid hydrazide, leading to various thiol-thione tautomers and Mannich bases through well-established synthetic routes (Koparır, Çetin, & Cansiz, 2005). These procedures typically involve the condensation, cyclization, and subsequent functionalization of furan-containing precursors to achieve the desired triazole and carboxamide functionalities.
Molecular Structure Analysis
Structural characterization of closely related compounds has been achieved using techniques such as IR, 1H-NMR, and X-ray crystallography, providing insights into the molecular conformation and stability of the synthesized molecules. For example, the crystal structure of nitrogen-rich energetic compounds featuring furazan and triazole rings has been determined, revealing insights into their stability and reactivity (Yu et al., 2017).
Chemical Reactions and Properties
The reactivity of triazole-containing compounds often involves interactions with various reagents to form new derivatives through nucleophilic substitution or addition reactions. These chemical properties enable the modification and functionalization of the molecule for different purposes, including the development of pharmacologically active derivatives (Kumar et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, of compounds structurally similar to the target molecule have been extensively studied. These characteristics are crucial for determining the compound's suitability for various applications, including its potential use in materials science and drug formulation (Gulyaev et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific reactions like the Dimroth rearrangement, are essential aspects of the compound's chemistry. These properties influence the compound's applications in synthetic chemistry and its potential biological activity (Ferrini et al., 2015).
科学的研究の応用
Antimicrobial Activities
Researchers have investigated the antimicrobial potential of azole derivatives, including compounds similar to 5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. These studies highlight the synthesis of new derivatives and their subsequent evaluation against a range of microorganisms. The findings demonstrate that certain compounds exhibit significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Corrosion Inhibition
In the field of corrosion science, azomethine functionalized triazole derivatives, structurally related to 5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and assessed for their ability to inhibit corrosion of mild steel in acidic environments. The studies encompass both experimental and theoretical explorations, revealing that these compounds exhibit excellent corrosion inhibiting properties, possibly due to the formation of protective layers on the metal surface. This research opens pathways for the application of such compounds in corrosion protection technologies (Murmu et al., 2020).
Synthesis and Chemical Transformations
The synthesis of 5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives involves a series of chemical transformations, including reactions with nitrogen-containing nucleophiles. These synthetic routes enable the generation of a diverse array of compounds with potential applications in medicinal chemistry and material science. The methodologies employed offer insights into the versatility of furan and triazole-based compounds in organic synthesis (Sergievskii et al., 2001).
特性
IUPAC Name |
5-(furan-2-yl)-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(2)18-17(22)15-16(14-5-4-10-23-14)21(20-19-15)13-8-6-12(3)7-9-13/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDIFDBTBZBQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

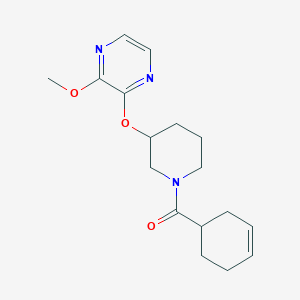
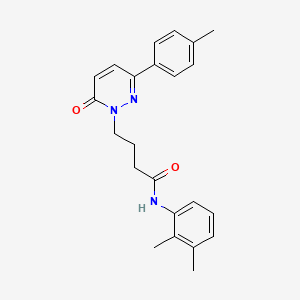
![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

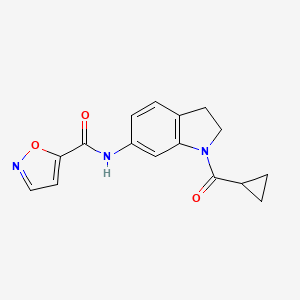
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
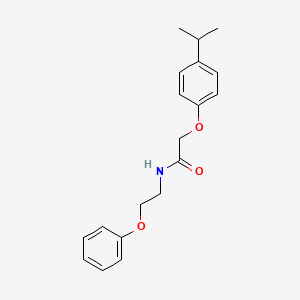
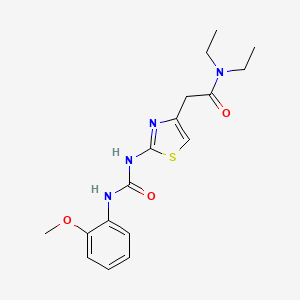
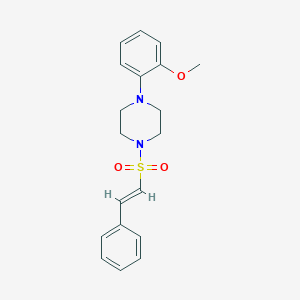
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

